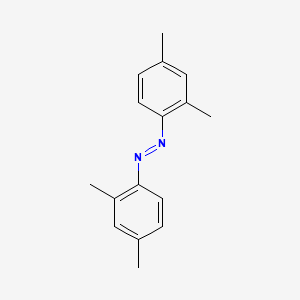![molecular formula C12H15N5O2 B15098287 N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide](/img/structure/B15098287.png)
N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide is a chemical compound with a complex structure that includes a methoxyphenyl group, a tetrazole ring, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxyphenethylamine with acetic anhydride to form N-[2-(4-methoxyphenyl)ethyl]acetamide. This intermediate is then reacted with sodium azide and triethylamine to introduce the tetrazole ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted acetamides.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes and receptors. This binding can modulate the activity of these proteins, leading to various biological effects. The methoxyphenyl group may also contribute to the compound’s activity by enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but with additional methoxy groups.
N-(4-methoxyphenyl)-N-methylacetamide: Contains a methyl group instead of the tetrazole ring.
Uniqueness
N-[2-(4-methoxyphenyl)ethyl]-2-(1H-tetrazol-5-yl)acetamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. This ring structure can enhance the compound’s stability and binding affinity, making it a valuable scaffold for drug development and other applications.
Eigenschaften
Molekularformel |
C12H15N5O2 |
|---|---|
Molekulargewicht |
261.28 g/mol |
IUPAC-Name |
N-[2-(4-methoxyphenyl)ethyl]-2-(2H-tetrazol-5-yl)acetamide |
InChI |
InChI=1S/C12H15N5O2/c1-19-10-4-2-9(3-5-10)6-7-13-12(18)8-11-14-16-17-15-11/h2-5H,6-8H2,1H3,(H,13,18)(H,14,15,16,17) |
InChI-Schlüssel |
RSMLXHMIIMLWDQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-chloro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B15098205.png)
![2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[4-(phenylmethoxy)ph enyl]acetamide](/img/structure/B15098209.png)
![(5Z)-5-(8-ethoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15098216.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15098221.png)
![2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-naphthylacetamide](/img/structure/B15098224.png)
![3-[(4-Bromophenyl)methylthio]-4-methyl-5-(3-pyridyl)-1,2,4-triazole](/img/structure/B15098228.png)
![3-[(3-chlorophenyl)sulfonyl]-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15098233.png)
![(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15098238.png)
![(5Z)-3-ethyl-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15098244.png)
![N-[(2E)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15098247.png)

![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15098284.png)
![4-chloro-N-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]benzene-1-sulfonamide](/img/structure/B15098289.png)
![5-(4-bromophenyl)-4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B15098297.png)
